Lerociclib
Descripción general
Descripción
Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .
Synthesis Analysis
The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Molecular Structure Analysis
The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.
Chemical Reactions Analysis
Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .
Physical And Chemical Properties Analysis
Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .
Aplicaciones Científicas De Investigación
Application in HR+, HER2- Advanced Breast Cancer
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of Hormone Receptor-positive (HR+), Human Epidermal Growth Factor Receptor 2-negative (HER2-) Advanced Breast Cancer .
Summary of the Application
Lerociclib is being evaluated as a potential treatment for HR+, HER2- advanced breast cancer. It is an oral CDK4/6 inhibitor that is used in combination with fulvestrant, an endocrine therapy .
Methods of Application or Experimental Procedures
In the Phase 2 trial, Lerociclib was administered in combination with fulvestrant to patients with ER+, HER2- breast cancer. The trial followed a 3+3 design for dose escalation, with lerociclib doses ranging from 200 mg to 850 mg once daily (QD) and 100 mg to 425 mg twice daily (BID) administered continuously .
Results or Outcomes
Preliminary results from the study showed that continuous dosing of lerociclib with fulvestrant was generally well tolerated and showed early evidence of antitumor activity. The study is ongoing to confirm the optimal dose for future trials .
Application in EGFRm Non-Small Cell Lung Cancer
Specific Scientific Field
This application is also in the field of Oncology , specifically for the treatment of Epidermal Growth Factor Receptor mutated (EGFRm) Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Lerociclib is being evaluated in combination with osimertinib, a third-generation EGFR-TKI, for the treatment of EGFRm NSCLC .
Methods of Application or Experimental Procedures
In the Phase 1b/2a study, Lerociclib was administered daily without a drug holiday in combination with 80 mg osimertinib until disease progression .
Results or Outcomes
The study showed that lerociclib synergizes with TKIs targeting EGFR and enhances the efficacy of osimertinib in PDX models harboring EGFR mutations .
Application in Castration-Resistant Prostate Cancer
Specific Scientific Field
This application is in the field of Oncology , specifically for the treatment of Castration-Resistant Prostate Cancer (CRPC) .
Summary of the Application
Lerociclib is under clinical development for the treatment of CRPC. Prostate cancer often learns how to grow despite the absence of testosterone, making it what’s called “castration-resistant.” The average lifespan of a patient after a diagnosis of metastatic castration-resistant prostate cancer is two to three years .
Results or Outcomes
The results of this study are not yet available as the drug is still in the early stages of clinical trials .
Application in Endometrial Cancer
Specific Scientific Field
This application is in the field of Gynecologic Oncology , specifically for the treatment of Endometrial Cancer .
Summary of the Application
Endometrial cancer, specifically endometrioid cancer, is a hormone-sensitive disease. While single-agent hormonal therapies have demonstrated clinical benefit, resistance to these agents often leads to the use of chemotherapy . Emerging evidence suggests that hormonal therapy in combination with other targeted treatments, such as CDK4/6 inhibitors like Lerociclib, is well tolerated and effective in select patient populations .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for Lerociclib in the treatment of endometrial cancer are not yet available as this is an emerging field of study .
Results or Outcomes
Application in Estrogen-Receptor Positive, Hormone Receptor Positive/Human Epidermal Growth Factor Receptor 2 Negative (HR+/HER2-) Metastatic Breast Cancer
Specific Scientific Field
This application is in the field of Oncology , specifically for the treatment of Estrogen-Receptor Positive, Hormone Receptor Positive/Human Epidermal Growth Factor Receptor 2 Negative (HR+/HER2-) Metastatic Breast Cancer .
Summary of the Application
Lerociclib is under development for the treatment of HR+/HER2- metastatic breast cancer. The drug candidate is administered through the oral route .
Methods of Application or Experimental Procedures
Lerociclib is currently being evaluated in a Phase 1/2 clinical trial in combination with fulvestrant for patients with ER+, HER2- breast cancer .
Results or Outcomes
Application in Non-Small Cell Lung Cancer (NSCLC)
Specific Scientific Field
This application is in the field of Oncology , specifically for the treatment of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Lerociclib is under development for the treatment of NSCLC. The drug candidate is administered through the oral route .
Methods of Application or Experimental Procedures
Lerociclib is currently being evaluated in a Phase 1/2 clinical trial in combination with osimertinib in epidermal growth factor receptor mutated (EGFRm) NSCLC .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lerociclib | |
CAS RN |
1628256-23-4 | |
Record name | Lerociclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEROCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.